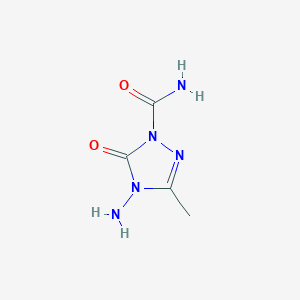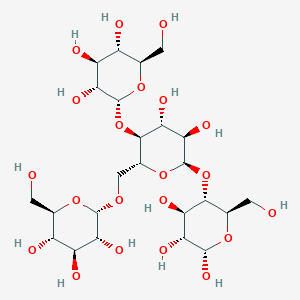
糖原
描述
Glycogen Description
Glycogen is a vital glucose storage polysaccharide found in many organisms, playing a crucial role in energy metabolism. It is a large, branched homopolymer of glucose, primarily composed of α-1,4-glucosidic linkages with α-1,6 linkages forming the branches. This structure allows for rapid release of glucose when needed by the organism .
Synthesis Analysis
The synthesis of glycogen is a complex process initiated by glycogenin, a protein that autocatalytically attaches glucose from UDP-glucose to itself, starting the formation of the glycogen molecule. Glycogen synthase then extends the chain, while the branching enzyme introduces α-1,6 linkages to create the branched structure . Glycogen synthase is a key enzyme in this process, and its structure and function are highly conserved across different species, indicating a common catalytic mechanism . The synthesis is tightly regulated and can be influenced by the amount of active glycogenin, which may serve as a rate-limiting factor in glycogen formation .
Molecular Structure Analysis
The molecular structure of glycogenin, which initiates glycogen synthesis, has been elucidated through crystallography. It contains a conserved DxD motif and an N-terminal beta-alpha-beta Rossmann-like fold, which are characteristic of glycosyltransferases. This structure is essential for the coordination of the catalytic divalent cation, typically Mn2+, which plays a critical role in the enzymatic activity . Similarly, the structure of glycogen synthase reveals a wide catalytic cleft and an active site architecture that is remarkably similar to that of glycogen phosphorylase, suggesting comparable substrate-binding properties .
Chemical Reactions Analysis
Glycogen synthesis involves the transfer of glucose residues to a growing α-1,4-glucan chain. This transfer is catalyzed by glycogen synthase, which can utilize both ADP and UDP glucose as donor substrates. The specificity for the glucosyl donor is determined by specific residues in the enzyme . Glycogen degradation follows an ordered pattern, with the most recently added glucose units being removed first, indicating a highly regulated process .
Physical and Chemical Properties Analysis
Glycogen's physical properties are influenced by its molecular structure. For instance, liver glycogen β particles can aggregate to form α particles, which are more resistant to enzymatic degradation. This property is altered in diabetic liver glycogen, suggesting a link to blood-sugar homeostasis . The diurnal changes in glycogen structure also reflect its dynamic nature in response to metabolic demands . Additionally, the interaction between glycogen synthase and glycogenin is crucial for the synthesis of glycogen particles of varying sizes, which may affect the physical properties of the stored glycogen .
Relevant Case Studies
In studies of diabetic mice, it was observed that the molecular structure of liver glycogen changes throughout the day, with diabetic glycogen being more susceptible to disruption by DMSO, indicating a potential target for diabetes treatment . Another study using mass spectrometry provided insights into the mechanism of glycogen initiation by glycogenin, which could have implications for understanding glycogen metabolism disorders .
科学研究应用
能量代谢和细胞功能中的糖原
糖原作为能量储备糖原主要作为葡萄糖的储存形式,在能量代谢中发挥关键作用。它作为一种快速且易于获取的能量来源,随时准备供应给组织。每个糖原颗粒,称为“糖体”,作为一个独立的代谢单位,具有复杂的结构,包括高度分支的多糖和负责其代谢的各种蛋白质。糖原颗粒的动态,包括它们的形成、降解以及控制这些过程的因素,对于理解细胞能量动态至关重要,特别是在大脑中,它影响能量学 (Prats, Graham, & Shearer, 2018)。
大脑功能中的糖原在大脑中,糖原主要位于星形胶质细胞中,不仅仅是一种紧急能量储备。它是一个高度动态的分子,对大脑功能至关重要,影响突触活动和记忆形成。了解糖原代谢背后的分子和亚细胞机制对于理解其在大脑生理和病理中的作用至关重要,包括其分区和控制其代谢的相互关联的第二信使途径 (Obel et al., 2012)。
微生物代谢和益生菌中的糖原
原核生物中的糖原代谢原核生物中的糖原代谢,如嗜酸乳杆菌,与能量储存化合物和关键的生理功能相关。它与全球细胞过程相关,包括碳和氮代谢、能量生产和应激反应。在一些微生物中,合成细胞内糖原的能力对益生菌微生物的肠道适应性和保留起着重要作用,表明其在人类肠道中的作用 (Goh & Klaenhammer, 2014)。
糖原和肌肉功能
肌肉中的糖原代谢肌肉糖原并不均匀分布,而是定位在骨骼肌纤维内的不同池中,其分布根据多种因素如运动强度、纤维表型和训练状态而变化。这些不同的池可能在细胞内具有特定功能,降低水平与肌肉纤维功能的变化相关,包括肌肉松弛速率和膜兴奋性的改变。这突显了在理解糖原在肌肉功能中的作用时亚细胞定位的重要性 (Ørtenblad & Nielsen, 2015)。
糖原和肉质在家畜中,肌肉组织中的糖原代谢显著影响肉质。糖原分子的结构非常适合其在肌肉中的功能,使葡萄糖颗粒紧密堆积并易于糖原酶接触。各种因素,特别是遗传因素,影响与肌肉中糖原合成和降解相关的酶活性。此外,肉中残留的糖原影响其烹饪产量、蛋白质含量和感官质量,突显了糖原代谢在食品科学中的相关性 (Przybylski et al., 2006)。
未来方向
The potential of using inhibitor-based therapies to fight diabetes has gained scientific momentum . The use of specific mouse models targeting intestinal gluconeogenesis should allow us to identify several metabolic functions that could be controlled by protein diets . These data could be the basis of novel nutritional strategies targeting the serious metabolic consequences of both obesity and diabetes .
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(45-23-17(36)12(31)10(29)6(2-26)42-23)14(33)18(37)24(43-8)44-19-7(3-27)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSGBSNPRWKUQH-UJDJLXLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201112573 | |
| Record name | α-D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-[α-D-glucopyranosyl-(1→6)]-O-α-D-glucopyranosyl-(1→4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Glycogen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glycogen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
CAS RN |
149820-99-5, 9005-79-2 | |
| Record name | α-D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-[α-D-glucopyranosyl-(1→6)]-O-α-D-glucopyranosyl-(1→4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149820-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycogen | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | α-D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-[α-D-glucopyranosyl-(1→6)]-O-α-D-glucopyranosyl-(1→4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycogen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycogen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 - 280 °C | |
| Record name | Glycogen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



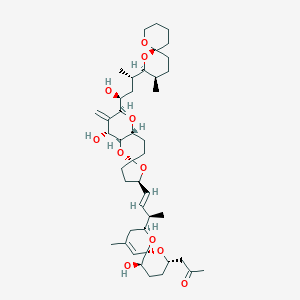

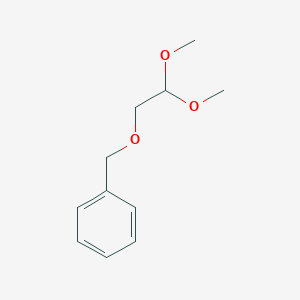



![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)


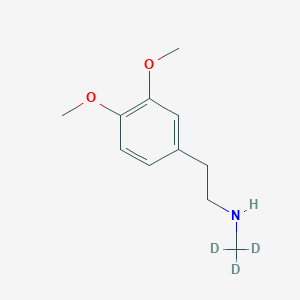
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)


